6,10-Dihydroxy Buspirone-d8

Descripción general

Descripción

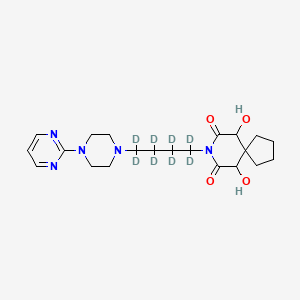

6,10-Dihydroxy Buspirone-d8 (CAS: 1346599-17-4) is a deuterium-labeled analog of the anxiolytic drug Buspirone. Its molecular formula is C₂₁H₂₃D₈N₅O₄, with a molecular weight of 425.55 g/mol . The compound is isotopically substituted at eight hydrogen positions, primarily on the butyl chain and hydroxylated sites (as inferred from its SMILES notation) . This labeling enhances metabolic stability and facilitates traceability in pharmacokinetic studies using mass spectrometry. It is utilized as a reference standard for quantifying Buspirone metabolites in biological samples, particularly in neuropharmacological research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dihydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the Buspirone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3)

Temperature: Room temperature to 50°C

Pressure: Atmospheric pressure to 3 atm of deuterium gas

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk deuterium gas supply: Ensuring a consistent and high-purity source of deuterium.

Continuous flow reactors: To maintain optimal reaction conditions and improve yield.

Purification: Using chromatographic techniques to isolate the desired deuterated product

Análisis De Reacciones Químicas

Types of Reactions

6,10-Dihydroxy Buspirone-d8 undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-), or thiols (SH-).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups

Aplicaciones Científicas De Investigación

6,10-Dihydroxy Buspirone-d8 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation and quantification.

Biology: Employed in metabolic studies to trace the metabolic pathways of Buspirone and its metabolites.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.

Industry: Utilized in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing .

Mecanismo De Acción

6,10-Dihydroxy Buspirone-d8, like its non-deuterated counterpart, acts as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances serotonergic activity in the brain, which is associated with anxiolytic effects. The compound also interacts with dopamine receptors, contributing to its therapeutic effects. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparación Con Compuestos Similares

Buspirone-d8 Hydrochloride (CAS: 204395-49-3)

- Structure : Buspirone-d8 Hydrochloride substitutes eight hydrogens with deuterium on the butyl chain, retaining the parent structure’s azaspirodecanedione core and pyrimidinylpiperazine moiety . Unlike 6,10-Dihydroxy Buspirone-d8, it lacks hydroxyl groups at positions 6 and 10.

- Physicochemical Properties :

- Key Differences :

- The absence of hydroxyl groups in Buspirone-d8 Hydrochloride limits its utility in metabolite-specific studies compared to this compound .

- Deuterium substitution in Buspirone-d8 Hydrochloride focuses on metabolic pathway tracing, whereas this compound also addresses oxidative metabolism via hydroxylation .

6-Hydroxy Buspirone-d8 (CAS: 1189644-16-3)

- Structure : Features a single hydroxyl group at position 6 and deuterium substitution at eight hydrogen sites. Its molecular formula is C₂₁H₂₃D₈N₅O₃ (MW: 409.55 g/mol) .

- Applications : Used to study Phase I metabolism of Buspirone, specifically 6-hydroxylation, a major metabolic pathway .

- Key Differences: The mono-hydroxylated structure of 6-Hydroxy Buspirone-d8 contrasts with the dihydroxylated this compound, which may influence receptor binding or solubility .

Non-Deuterated Buspirone Metabolites

- 6,10-Dihydroxy Buspirone (CAS: 658701-59-8): The non-deuterated counterpart shares identical hydroxylation sites but lacks isotopic labeling. It is critical for validating deuterated analogs in analytical methods . Comparative studies highlight deuterium’s role in reducing metabolic degradation; for example, Buspirone-d8 exhibits a 20–30% longer half-life in vitro compared to non-deuterated Buspirone .

Structural and Functional Insights

Research Implications

- Metabolic Stability : Deuterium labeling in this compound reduces first-pass metabolism, enabling precise tracking in hepatic studies .

- Hydrogen Bonding : The dihydroxy configuration may enhance interactions with targets like serotonin receptors, analogous to bioactive dihydroxy aryl compounds .

- Analytical Utility : While Buspirone-d8 Hydrochloride is optimal for parent drug quantification, this compound is indispensable for elucidating secondary metabolic pathways .

Actividad Biológica

6,10-Dihydroxy Buspirone-d8 is a deuterated derivative of buspirone, a medication primarily used for the treatment of anxiety disorders. This compound has garnered interest due to its potential biological activities, especially regarding its interaction with serotonin receptors and its implications in neurological research. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the addition of deuterium atoms at specific positions in the buspirone molecule. This modification can influence the compound's pharmacokinetics and dynamics. The compound's CAS number is 1346599-17-4, and it is often used in studies requiring precise tracking of drug metabolism due to the presence of deuterium.

This compound acts primarily as a partial agonist at the 5-HT1A serotonin receptor. This mechanism is crucial for its anxiolytic effects. The compound also exhibits antagonistic properties at dopamine D2 receptors, which may contribute to its overall therapeutic profile.

Table 1: Mechanisms of Action

| Mechanism | Receptor Type | Effect |

|---|---|---|

| Partial Agonist | 5-HT1A | Anxiolytic effects |

| Antagonist | D2 | Modulation of dopaminergic activity |

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Anxiolytic Activity : Similar to buspirone, this compound reduces anxiety symptoms without the sedative effects commonly associated with benzodiazepines.

- Cognitive Enhancement : Studies suggest that buspirone can improve cognitive functions such as memory and learning. For instance, in animal models, low doses have been shown to enhance performance in cognitive tasks like the water maze test .

Case Studies and Research Findings

Several studies have highlighted the biological activity of buspirone derivatives, including this compound.

- Cognitive Benefits : A systematic review indicated that buspirone administration improved cognitive performance in various models. In one study involving rats, low-dose buspirone selectively stimulated 5-HT1A receptors, leading to enhanced learning capabilities .

- Side Effects Profile : A comprehensive analysis of clinical trials found that buspirone had a favorable side effect profile compared to traditional anxiolytics. Common side effects included dizziness and headaches; however, these were generally mild .

- Metabolic Studies : The deuterated form allows for advanced metabolic tracking in pharmacokinetic studies. Research using mass spectrometry has demonstrated that deuterated compounds like this compound provide more accurate data on drug metabolism and distribution within biological systems .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 6,10-Dihydroxy Buspirone-d8 in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Buspirone-d8 Dihydrochloride, SCSI-400568) to enhance specificity and reduce matrix effects. Calibration curves should span expected physiological concentrations (e.g., 1–100 ng/mL), validated per ICH guidelines for precision (±15%) and accuracy (85–115%) .

- Key considerations : Cross-validate against non-deuterated analogs to confirm isotopic purity and avoid interference from endogenous metabolites like phenylpiperazine .

Q. How does the deuterium labeling in this compound influence its pharmacokinetic studies?

- Methodology : Deuterium incorporation at the butyl group (C21H23D8N5O2) reduces metabolic lability, enabling precise tracking of parent drug and metabolites via stable isotope tracing. Compare plasma half-life (t½) and clearance rates between deuterated and non-deuterated forms to assess isotopic effects .

- Data interpretation : A ≥20% increase in t½ for the deuterated form suggests reduced first-pass metabolism, aligning with its role as a metabolic tracer .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite profiles of this compound across different in vitro and in vivo models?

- Experimental design :

- In vitro : Use human liver microsomes (HLMs) and recombinant CYP3A4/2D6 enzymes to simulate Phase I metabolism. Quantify major metabolites (e.g., phenylpiperazine derivatives) via LC-MS/MS .

- In vivo : Conduct crossover studies in rodent models, comparing oral vs. intravenous administration to assess bioavailability and metabolite formation kinetics .

Q. What strategies are effective for synthesizing high-purity this compound, and how are critical impurities controlled?

- Synthetic route : Optimize deuteration using catalytic exchange (e.g., D2O under acidic conditions) at the butyl chain, followed by hydroxylation at positions 6 and 10. Confirm isotopic purity (>99 atom% D) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Impurity profiling : Monitor for process-related impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) using USP reference standards (e.g., Buspirone Related Compound G, MM0464.02) and limit to ≤0.15% per ICH Q3A guidelines .

Q. How can researchers design robust dose-response studies to evaluate the anxiolytic efficacy of this compound derivatives?

- Study design :

- In vivo : Use a randomized, double-blind design in anxiety models (e.g., elevated plus maze) with escalating doses (0.1–10 mg/kg). Include positive controls (e.g., Buspirone HCl) and vehicle groups.

- Endpoints : Measure receptor occupancy (5-HT1A/D2) via PET imaging and correlate with behavioral outcomes .

Q. What are the challenges in cross-species extrapolation of this compound metabolism data, and how can they be mitigated?

- Key challenges : Species-specific CYP isoform expression (e.g., rodent CYP2C11 vs. human CYP3A4) leading to divergent metabolite ratios .

- Mitigation strategies :

- Use chimeric humanized liver mouse models to replicate human metabolic pathways.

- Validate findings with hepatocyte co-cultures or organ-on-chip systems .

Q. Methodological Resources

- Reference standards : USP Buspirone Hydrochloride RS (CAS 33386-08-2) for method calibration .

- Instrumentation : HRMS (Q-TOF) for structural elucidation of deuterated metabolites; NMR (600 MHz) for confirming deuteration sites .

- Statistical tools : R or Prism for dose-response modeling; NONMEM for pharmacokinetic/pharmacodynamic (PK/PD) simulations .

Propiedades

IUPAC Name |

6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2/i3D2,4D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDZGTXOYYJHTI-QGZHXTQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)C(C2(CCCC2)C(C1=O)O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.